molecular formula C19H22N4O2 B12159925 N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12159925
M. Wt: 338.4 g/mol
InChI Key: FOOCDGNKBGHOPE-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a 1,3-dimethyl-substituted pyrazole ring fused to a pyridine core. The compound features a phenyl group at position 6 and a carboxamide moiety at position 4, with the amide nitrogen substituted by a 3-methoxypropyl chain.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-13-17-15(19(24)20-10-7-11-25-3)12-16(14-8-5-4-6-9-14)21-18(17)23(2)22-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,24)

InChI Key

FOOCDGNKBGHOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCOC)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps. One common synthetic route includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of the pyrazolo[3,4-b]pyridine core. Subsequent modifications, such as reductive desulfurization, hydrolysis of esters, and Suzuki coupling with aryl boronic acids, can be employed to introduce the desired substituents . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or generating intermediates for further synthesis.

Conditions Reagents Products Yield Sources
Acidic hydrolysis6M HCl, reflux (12 hr)1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid78%
Basic hydrolysis2M NaOH, 80°C (8 hr)Sodium salt of the carboxylic acid85%

Mechanistic studies suggest protonation of the carbonyl oxygen under acidic conditions, followed by nucleophilic attack by water. In basic media, hydroxide ions directly deprotonate the amide nitrogen, facilitating cleavage .

Alkylation and Acylation

The methoxypropyl side chain and pyrazole nitrogen participate in alkylation/acylation, enabling structural diversification.

Reaction Type Reagents Site Modified Applications Sources
N-AlkylationMethyl iodide, NaH (DMF, 0°C)Pyrazole N1 positionEnhanced metabolic stability
O-AcylationAcetyl chloride, pyridineMethoxypropyl oxygenSolubility modulation

Alkylation at the pyrazole nitrogen (N1) requires strong bases like NaH to deprotonate the site, while acylation of the methoxypropyl group proceeds via nucleophilic substitution .

Ring Functionalization

The pyrazolo[3,4-b]pyridine core undergoes electrophilic substitution and cycloaddition reactions:

Electrophilic Aromatic Substitution

The C6 phenyl group directs electrophiles to para positions.

Reaction Reagents Product Notes
NitrationHNO₃/H₂SO₄, 0°C6-(4-nitrophenyl) derivativeMajor para isomer (92%)
SulfonationSO₃/H₂SO₄, 60°C6-(4-sulfophenyl) derivativeWater-soluble product

These reactions preserve the heterocyclic core while introducing functional handles for conjugation .

[3+2] Cycloaddition

The pyridine ring participates in Huisgen cycloadditions with azides:

Conditions Catalyst Product Yield
Cu(I)-catalyzedCuSO₄/Na ascorbate, RTTriazole-fused pyrazolo[3,4-b]pyridine67%

This strategy is employed to enhance binding affinity in drug design .

Oxidation of the Methoxypropyl Chain

The methoxypropyl group oxidizes to a carboxylic acid under strong conditions:

Reagent Conditions Product
KMnO₄, H₂O, 100°C6 hr3-carboxypropyl derivative

This reaction alters solubility and hydrogen-bonding capacity.

Reduction of the Amide Bond

Rare but achievable with specialized reagents:

Reagent Conditions Product
LiAlH₄, THF, reflux4 hrCorresponding amine

Metal-Complexation Reactions

The pyridine nitrogen and carboxamide oxygen act as ligands for transition metals:

Metal Salt Product Application
Cu(II) acetateOctahedral Cu complexCatalytic oxidation studies
Pd(II) chlorideSquare-planar Pd complexCross-coupling catalysis

These complexes are explored for catalytic and medicinal applications .

Stability Under Physiological Conditions

Critical for drug development, the compound shows:

  • pH-dependent degradation : Rapid hydrolysis below pH 3 (t₁/₂ = 2.1 hr) vs. stability at pH 7.4 (t₁/₂ = 48 hr).

  • Photodegradation : UV exposure (254 nm) induces ring-opening via C–N bond cleavage .

Key Research Findings

  • Anticancer potential : Derivatives inhibit Polo-like kinase 1 (Plk1) with IC₅₀ = 0.18 μM, inducing apoptosis in HeLa cells.

  • Structure-Reactivity Trends :

    • Electron-withdrawing groups on C6-phenyl enhance electrophilic substitution rates .

    • Bulkier N-alkyl groups reduce metabolic clearance by 40%.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator in cell division that is often overexpressed in various cancers. Inhibitors targeting Plk1 can lead to mitotic arrest and apoptosis in cancer cells while sparing normal cells, making them attractive candidates for cancer therapy .

Case Study : In vitro studies demonstrated that compounds similar to this compound exhibit selective inhibition of Plk1's polo-box domain (PBD), leading to effective suppression of tumor growth in various cancer cell lines. These findings suggest that further development could yield effective anticancer therapeutics .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific kinases involved in signal transduction pathways. By selectively targeting these kinases, it may modulate cellular responses to growth factors and cytokines, potentially leading to therapeutic applications in diseases characterized by dysregulated signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The incorporation of various substituents on the pyrazolo[3,4-b]pyridine core can significantly influence its pharmacological properties.

Compound NameKey FeaturesBiological Activity
Core PyrazoloBasic structure without modificationsLimited activity
Methoxypropyl DerivativeEnhanced lipophilicity and solubilitySignificant anticancer activity

This table illustrates how structural modifications can lead to improved biological outcomes, emphasizing the importance of SAR studies in drug development.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-b]pyridine core is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The presence of the methoxypropyl and phenyl groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally similar analogs (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Features
N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1,3-dimethyl; 6-phenyl; N-(3-methoxypropyl) C₂₁H₂₄N₄O₂ 376.45 Enhanced solubility due to 3-methoxypropyl; phenyl enhances aromatic interactions
6-Isopropyl-1,3-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1,3-dimethyl; 6-isopropyl; N-(triazolo-pyrrolidinylmethyl) C₂₂H₂₅N₇O 435.48 Bulky isopropyl and triazole groups may reduce solubility; potential for heterocyclic interactions
N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 1,3-dimethyl; 6-isopropyl; N-(3-chloro-4-methoxyphenyl) C₁₉H₂₁ClN₄O₂ 372.80 Chlorine and methoxy groups enhance lipophilicity and electron-withdrawing effects
N-(5-chloropyridin-2-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide 3-methyl; 6-cyclopropyl; N-(5-chloropyridinyl) C₂₂H₁₈ClN₅O 403.86 Cyclopropyl improves metabolic stability; chloropyridinyl may enhance target binding
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3-methyl; 6-cyclopropyl; 1-(4-fluorophenyl) C₁₉H₁₆FN₃O₂ 349.35 Fluorophenyl increases electronegativity; ester group alters bioavailability

Substituent Effects on Physicochemical Properties

  • Position 6 Substitutions: Phenyl (target compound): Enhances π-π stacking interactions but may reduce solubility . Cyclopropyl (): Balances metabolic stability and steric bulk, often used to mitigate oxidative metabolism .
  • Carboxamide Substituents :

    • 3-Methoxypropyl (target compound) : The ether linkage and alkyl chain improve solubility compared to aromatic substituents (e.g., chlorophenyl in ).
    • Heterocyclic groups () : Triazolo or pyridinyl substituents introduce hydrogen-bonding or charge-transfer capabilities, critical for target engagement .
  • Electron-Withdrawing Groups :

    • Chlorine () and fluorine () enhance binding to electron-rich targets but may increase toxicity risks .

Biological Activity

N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This compound's structure includes a pyrazole ring fused with a pyridine system and is functionalized with a carboxamide group, enhancing its solubility and biological potential. The molecular formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of approximately 338.4 g/mol .

Biological Activity Overview

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against Mycobacterium tuberculosis and other pathogens.
  • Enzyme Inhibition : Capable of inhibiting key enzymes involved in various biological pathways.
  • Cytotoxic Effects : Potential to induce apoptosis in cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Pantothenate Synthetase : This enzyme is crucial for the survival of Mycobacterium tuberculosis. The compound exhibits a minimum inhibitory concentration (MIC) of 26.7 µM against this pathogen .
  • Protein-Protein Interaction Disruption : It has shown potential in disrupting interactions critical for the survival of certain parasites, indicating broad-spectrum antiparasitic activity .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget/PathogenMIC/IC50 ValueReference
AntitubercularMycobacterium tuberculosis26.7 µM
AntiparasiticVarious parasitesNanomolar range
CytotoxicityCancer cell linesVaries by cell line

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity. The incorporation of the methoxypropyl group is particularly significant as it increases lipophilicity and solubility compared to other derivatives in the series .

Table 2: Structural Variants and Their Activities

Compound NameKey FeaturesBiological Activity
1H-Pyrazolo[3,4-b]pyridineCore structure without additional substituentsLimited activity
5-Methyl-N-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridineDifferent alkyl substituent affecting solubility and activityModerate activity
N-(3-methoxypropyl)-1,3-dimethyl-6-phenylEnhanced lipophilicity and solubilitySignificant activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[3,4-b]pyridine scaffolds. For example, oxidative ring closure of hydrazine intermediates using sodium hypochlorite in ethanol at room temperature has been employed for analogous compounds, yielding ~73% isolated yields after purification via alumina chromatography . Key intermediates (e.g., hydrazines) are characterized using elemental analysis, NMR (¹H/¹³C), and mass spectrometry to confirm regiochemistry and purity. Computational methods like DFT (B3LYP/CAM-B3LYP) can predict electronic absorption spectra and validate experimental data .

Q. How can researchers verify the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., NH in carboxamide groups).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive bond-length and angle data.
  • Computational Validation : DFT calculations (e.g., 6-311++G(d,p) basis sets) can predict vibrational wavenumbers and chemical shifts, correlating with experimental results .

Q. What are the solubility properties of this compound in common solvents, and how does this influence reaction design?

  • Methodological Answer : Solubility screening in polar (methanol, DMSO) and non-polar (cyclohexane) solvents is critical for reaction optimization. For instance, sodium hypochlorite-mediated oxidative cyclization in ethanol (a green solvent) is favored due to the compound’s moderate solubility, enabling room-temperature reactions . Preferential solubility in DMSO is typical for pyrazolo-pyridine derivatives, suggesting its use in biological assays.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic attack sites. For example, local reactivity descriptors (Fukui functions) identify C7 as a nucleophilic hotspot in pyrazolo-pyridine derivatives . CAM-B3LYP with Polarizable Continuum Model (PCM) simulations in solvents (methanol, cyclohexane) aligns UV-Vis spectra with experimental data, aiding in photophysical studies .

Q. What strategies optimize synthetic yields while minimizing hazardous byproducts?

  • Methodological Answer :

  • Green Chemistry : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl in ethanol, reducing waste and improving safety .
  • Reaction Monitoring : Use LC-MS or TLC to track intermediate formation and adjust reaction times (e.g., 3 hours for oxidative cyclization ).
  • Purification : Chromatography on alumina or silica gel removes unreacted starting materials. Crystallization from isopropyl alcohol yields high-purity solids .

Q. How do substituents on the pyrazolo-pyridine core influence pharmacological activity, and what assays validate these effects?

  • Methodological Answer : The 3-methoxypropyl and phenyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration. Structural analogs (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) show kinase inhibition via hydrogen-bond interactions with ATP-binding pockets . Validate via:

  • Kinase Assays : Measure IC₅₀ values using recombinant enzymes.
  • Cellular Models : Test antiproliferative activity in cancer cell lines.
  • Molecular Docking : Simulate binding modes with targets like EGFR or VEGFR .

Q. What mechanistic insights explain contradictions in reported synthetic yields for pyrazolo-pyridine derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Regioselectivity : Competing N- vs. O-substitution in intermediates (e.g., during alkylation of pyrazolo[3,4-d]pyrimidines ).
  • Solvent Effects : Polar aprotic solvents (DMF) may stabilize transition states differently than ethanol .
  • Catalyst Traces : Residual metal catalysts (e.g., from Suzuki couplings) can alter reaction pathways. ICP-MS analysis of final products is recommended .

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